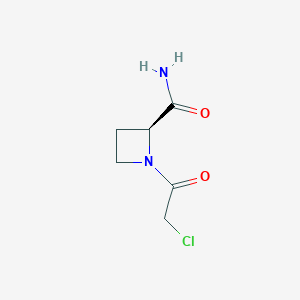

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide

Description

Properties

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

(2S)-1-(2-chloroacetyl)azetidine-2-carboxamide |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-5(10)9-2-1-4(9)6(8)11/h4H,1-3H2,(H2,8,11)/t4-/m0/s1 |

InChI Key |

ZLPMJCHXWRSESP-BYPYZUCNSA-N |

Isomeric SMILES |

C1CN([C@@H]1C(=O)N)C(=O)CCl |

Canonical SMILES |

C1CN(C1C(=O)N)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Chloroacetyl Group: This step involves the acylation of the azetidine ring with chloroacetyl chloride under controlled conditions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical studies.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent analysis of analogous compounds.

Key Observations:

Ring Size and Strain :

- The four-membered azetidine ring in the target compound introduces significant ring strain compared to five-membered pyrrolidine derivatives (e.g., N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride). This strain enhances reactivity but may reduce thermodynamic stability.

- Piperidine-based analogs (e.g., (S)-Piperidine-2-carboxylic acid hydrochloride) exhibit greater conformational flexibility and lower synthetic accessibility.

Functional Group Reactivity :

- The chloroacetyl group in the target compound distinguishes it from the hydroxyethyl analog. The chlorine atom acts as a leaving group, enabling alkylation or cross-coupling reactions, whereas the hydroxyethyl group promotes hydrogen bonding and solubility.

- Carboxamide vs. Carboxylic Acid : Azetidine-2-carboxylic acid (CAS: 2517-04-6) lacks the carboxamide group, resulting in lower solubility in organic solvents and higher acidity (pKa ~2.5).

Stereochemical Impact :

Challenges :

- The chloroacetyl group’s reactivity necessitates inert conditions to prevent premature hydrolysis or polymerization.

- Enantiopure synthesis requires chiral catalysts or resolution techniques, increasing complexity.

Biological Activity

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is a member of the azetidinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the synthesis, biological evaluations, and research findings related to this compound.

Synthesis

The synthesis of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide typically involves the reaction of chloroacetyl chloride with amines or other nucleophiles under controlled conditions. The resulting azetidinone structure is confirmed through various spectroscopic techniques, including NMR and IR analyses.

Reaction Scheme

The general reaction pathway can be outlined as follows:

- Starting Materials : Chloroacetyl chloride and an appropriate amine.

- Reaction Conditions : Conducted in a solvent like DMF or DMSO at elevated temperatures.

- Product Formation : The azetidinone derivative is obtained after purification.

Antimicrobial Activity

Recent studies have demonstrated that azetidinones exhibit significant antimicrobial properties. For example, compounds derived from this class have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Antimicrobial Testing

- Method : Disk diffusion method was employed to evaluate the antimicrobial activity.

- Results : Compounds were tested at a concentration of 100 µg/mL, showing varying degrees of inhibition compared to standard antibiotics like cefuroxime and fluconazole.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide | Staphylococcus aureus | 15 |

| (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide | E. coli | 12 |

| Cefuroxime | Staphylococcus aureus | 20 |

| Fluconazole | Candida albicans | 18 |

Anticancer Activity

Azetidinones have also been investigated for their anticancer properties. Notably, some derivatives have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).

Cytotoxicity Testing

- Method : MTT assay was used to assess cell viability after treatment with various concentrations of the compound.

- Results : The IC50 values for (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide were found to be significantly low, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 17 |

| HT-29 | 9 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Acta Pharmaceutica Sciencia reported that newly synthesized azetidinones showed excellent antibacterial properties against resistant strains, highlighting the potential of these compounds as new antimicrobial agents .

- Anticancer Properties : Research published in MDPI indicated that specific azetidinones displayed remarkable metabolic stability and high activity against colon cancer cells (IC50 = 9 nM), suggesting their potential use in cancer therapy .

- Mechanism of Action : The mechanism by which (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide exerts its effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation .

Q & A

Q. What are the standard synthetic protocols for (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide?

The compound is synthesized via N-acylation of L-proline or its derivatives with chloroacetyl chloride. A typical protocol involves refluxing L-proline in tetrahydrofuran (THF) with chloroacetyl chloride, yielding 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as an intermediate. Subsequent amidation or nitrile formation (e.g., using ammonium chloride) produces the target compound . Challenges include optimizing reaction time and temperature to avoid prolonged steps (e.g., reducing 48-hour reactions at −20 °C) .

Q. How are the physical properties (melting point, solubility) of this compound determined and validated?

Physical properties are characterized via differential scanning calorimetry (DSC) for melting point (133–137°C in isopropyl ether) and thermogravimetric analysis (TGA) for thermal stability. Solubility is assessed in solvents like DMSO, methanol, or THF using high-performance liquid chromatography (HPLC). Validated methods adhere to ICH guidelines for impurity profiling .

Q. What safety precautions are essential when handling this compound in the lab?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of dust or vapors. Store in sealed containers away from oxidizers and moisture. In case of skin contact, rinse immediately with water .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide?

Yield optimization requires balancing reaction parameters:

- Temperature : Elevated temperatures (e.g., reflux) accelerate acylation but may degrade sensitive intermediates.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improves coupling efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted chloroacetyl chloride .

Q. What analytical techniques are most effective for detecting this compound as a pharmaceutical impurity?

Q. How does the compound’s stereochemistry influence its role as a DPP-IV inhibitor intermediate?

The (S)-configuration at the pyrrolidine ring is essential for binding to the DPP-IV active site. Modifications to the chloroacetyl group or amide position reduce inhibitory potency. Computational docking studies (e.g., AutoDock Vina) correlate steric and electronic effects with IC values .

Q. How can contradictions in literature regarding synthetic methodologies be resolved?

Discrepancies (e.g., L-proline vs. L-prolineamide as starting materials) are evaluated by comparing reaction kinetics (via in situ FTIR monitoring) and intermediate stability. Peer-reviewed reproducibility studies, such as those in Beilstein Journal of Organic Chemistry, provide validated protocols .

Q. What strategies are used to study degradation pathways under accelerated stability conditions?

Forced degradation studies (40°C/75% RH for 6 months) identify major degradation products. LC-TOF-MS and QbD (Quality by Design) approaches model pH-dependent hydrolysis of the chloroacetyl group, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.